3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Description
The compound “3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a complex organic molecule. It has a molecular weight of 492.57 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C28H32N2O6/c1-28 (2,3)36-26 (33)29-14-19 (15-29)30 (18-12-17 (13-18)25 (31)32)27 (34)35-16-24-22-10-6-4-8-20 (22)21-9-5-7-11-23 (21)24/h4-11,17-19,24H,12-16H2,1-3H3, (H,31,32)/t17-,18+
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and their stereochemistry. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the retrieved data .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid' involves the protection of the azetidine ring, followed by the coupling of the protected azetidine with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The final step involves the deprotection of the azetidine and Fmoc groups to obtain the desired compound.", "Starting Materials": [ "tert-Butyl 3-azetidinecarboxylate", "9H-Fluoren-9-ylmethanol", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Protection of the azetidine ring", "tert-Butyl 3-azetidinecarboxylate is dissolved in DMF and DIPEA is added. The mixture is cooled to 0°C and tert-butoxycarbonyl chloride (Boc-Cl) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure and the residue is dissolved in diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain tert-butyl 3-{[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate.", "Step 2: Coupling of the protected azetidine with Fmoc-protected amino acid", "tert-Butyl 3-{[(tert-butoxy)carbonyl]azetidin-3-yl}propanoate is dissolved in DMF and DIPEA is added. Fmoc-protected amino acid is added and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the protected dipeptide.", "Step 3: Deprotection of the azetidine and Fmoc groups", "The protected dipeptide is dissolved in methanol and HCl is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure and the residue is dissolved in water. NaHCO3 is added to adjust the pH to 8-9. The mixture is extracted with ethyl acetate and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired compound, '3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid'." ] } | |
CAS RN |
1822505-56-5 |
Product Name |
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
Molecular Formula |
C26H30N2O6 |
Molecular Weight |
466.5 |
Purity |
95 |
Origin of Product |
United States |
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